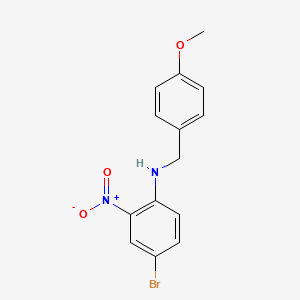

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Description

BenchChem offers high-quality 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-N-[(4-methoxyphenyl)methyl]-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O3/c1-20-12-5-2-10(3-6-12)9-16-13-7-4-11(15)8-14(13)17(18)19/h2-8,16H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXSTHDIPJVKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429145 | |

| Record name | 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-86-1 | |

| Record name | 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline chemical properties

An In-Depth Technical Guide to 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline is a substituted nitroaniline derivative that serves as a highly functionalized and versatile intermediate in organic synthesis. Its unique architecture, featuring a reactive secondary amine, an electron-deficient aromatic ring, and strategically placed bromo and nitro groups, makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, an analysis of its chemical reactivity, and an exploration of its potential applications as a scaffold in the development of novel therapeutics, such as protein degraders and kinase inhibitors.

Chemical Identity and Core Properties

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline is characterized by a central 2-nitroaniline core. A bromine atom is substituted at the C4 position of the benzene ring, and a 4-methoxybenzyl group is attached to the exocyclic amine. This combination of functional groups dictates its chemical behavior and potential utility.

The nitro group is strongly electron-withdrawing, which significantly reduces the basicity of the aniline nitrogen and influences the reactivity of the aromatic ring. The bromine atom provides a handle for cross-coupling reactions, while the 4-methoxybenzyl group can serve as a protecting group or as a key pharmacophoric element.

Table 1: Core Chemical Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 957062-86-1 | [1][2] |

| Molecular Formula | C₁₄H₁₃BrN₂O₃ | [1][2][3] |

| Molecular Weight | 337.17 g/mol | [1][2] |

| IUPAC Name | 4-bromo-N-[(4-methoxyphenyl)methyl]-2-nitroaniline | [3] |

| Canonical SMILES | COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Br)[O-] |[1] |

Physicochemical and Spectroscopic Profile

While comprehensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from its key precursor, 4-bromo-2-nitroaniline.

Table 2: Physicochemical Properties

| Property | Value (Predicted or from Precursor) | Notes |

|---|---|---|

| Physical Form | Expected to be a yellow or orange crystalline solid. | Based on the chromophore of the nitroaniline system. 4-Bromo-2-nitroaniline is a yellow crystalline solid.[4] |

| Melting Point | 110-113 °C (for precursor 4-bromo-2-nitroaniline) | [5][6] The N-benzylation would likely alter this value. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMF. | [4] Typical for halogenated aromatic amines. |

| Boiling Point | >300 °C (Predicted) | High due to molecular weight and polarity. The precursor 4-bromo-2-nitroaniline has a boiling point of 308.7 °C.[7] |

Predicted Spectroscopic Analysis

The structural features of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline give rise to a predictable spectroscopic signature.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. Protons on the nitroaniline ring would appear in the aromatic region (approx. δ 7.0-8.5 ppm), significantly influenced by the electron-withdrawing nitro group. The 4-methoxybenzyl group would exhibit a characteristic AA'BB' system for its aromatic protons (approx. δ 6.8-7.3 ppm), a singlet for the methoxy (OCH₃) protons around δ 3.8 ppm, and a doublet for the benzylic methylene (CH₂) protons around δ 4.5 ppm, which would couple to the adjacent N-H proton. The N-H proton itself would likely appear as a triplet further downfield.

-

¹³C NMR Spectroscopy : The carbon spectrum would show signals for all 14 unique carbons. The carbon bearing the nitro group (C2) would be shifted significantly downfield. Other key signals include the benzylic CH₂ carbon (approx. 50 ppm), the methoxy carbon (approx. 55 ppm), and the aromatic carbons spanning the 110-150 ppm range.

-

IR Spectroscopy : The infrared spectrum would be characterized by a sharp N-H stretching vibration around 3300-3400 cm⁻¹. Strong asymmetric and symmetric stretching bands for the nitro (NO₂) group would be prominent around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-O stretching from the methoxy ether and C-Br stretching would also be observable in the fingerprint region.

-

Mass Spectrometry : The mass spectrum would show a characteristic molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is the definitive isotopic signature of a molecule containing one bromine atom.

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical and efficient synthesis of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline involves the N-alkylation of the readily available precursor, 4-bromo-2-nitroaniline, with 4-methoxybenzyl chloride (or bromide). This is a standard nucleophilic substitution reaction where the aniline nitrogen acts as the nucleophile.

The precursor, 4-bromo-2-nitroaniline, can be synthesized by the nitration of 4-bromoacetanilide, followed by acidic hydrolysis to remove the acetyl protecting group.[8] This multi-step process is outlined below.

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol: N-Alkylation

This protocol describes the synthesis of the title compound from its direct precursors.

-

Reagent Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-bromo-2-nitroaniline (1.0 eq.). Dissolve it in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

-

Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq.), to the solution. The base acts as a proton scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

-

Alkylation: Add 4-methoxybenzyl chloride (1.1 eq.) to the stirring mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C. The elevated temperature is necessary to overcome the activation energy of the reaction, as the nucleophilicity of the aniline is reduced by the ortho-nitro group.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A new, less polar spot corresponding to the product should appear over time, while the starting material spot diminishes.

-

Workup: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. The product will partition into the organic layer.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline.

Chemical Reactivity

The molecule's reactivity is governed by its functional groups:

-

Nitro Group Reduction: The nitro group can be readily reduced to an amine using various reagents (e.g., SnCl₂, H₂/Pd-C). This transformation is crucial as it unmasks a second amino group, yielding a substituted benzene-1,2-diamine. This diamine can then be used to construct heterocyclic rings, such as benzimidazoles, which are prevalent in pharmaceuticals.[9]

-

Aromatic Ring Substitution: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of carbon or nitrogen-based substituents at the C4 position.

-

Secondary Amine: The secondary amine can undergo further reactions, such as acylation or alkylation, although its reactivity is somewhat diminished by the adjacent electron-deficient ring.

Applications in Medicinal Chemistry and Drug Discovery

Substituted nitroanilines are foundational scaffolds in modern drug discovery. 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular glues.[2]

The strategic placement of its functional groups makes it an ideal starting point for creating libraries of complex molecules. For instance, the structurally related compound 4-Bromo-2-methyl-6-nitroaniline is a key intermediate in the development of Casein Kinase 2 (CK2) inhibitors, which are investigated for treating cancer and neurological disorders.[10] By analogy, 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline serves as a valuable scaffold for generating novel kinase inhibitors or other targeted therapeutics.

Caption: Role as a versatile scaffold in drug discovery.

Safety and Handling

Table 3: GHS Hazard Information for 4-Bromo-2-nitroaniline

| Hazard Class | Hazard Code | Description | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5][11] |

| Skin Irritation | H315 | Causes skin irritation | [5][11] |

| Skin Sensitization | H317 | May cause an allergic skin reaction | [5][11] |

| Eye Irritation | H319 | Causes serious eye irritation | [5][11] |

| STOT, Single Exposure | H335 | May cause respiratory irritation |[5][11] |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile), a lab coat, and chemical safety goggles.[5]

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline is a chemical intermediate with significant potential, particularly for researchers in drug discovery and organic synthesis. Its well-defined structure allows for predictable reactivity at multiple sites, including nitro group reduction, palladium-catalyzed cross-coupling, and derivatization of the secondary amine. This versatility makes it an excellent scaffold for building diverse molecular libraries aimed at identifying novel bioactive compounds. While specific experimental data is limited, its properties and behavior can be reliably inferred from fundamental chemical principles and related structures, providing a solid foundation for its application in advanced scientific research.

References

-

Appchem. 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline | 957062-86-1. Available at: [Link]

-

CP Lab Safety. 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline, min 98%, 1 gram. Available at: [Link]

-

Wikipedia. 2-Nitroaniline. Available at: [Link]

-

PubChem. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132. Available at: [Link]

-

Pharmaffiliates. 4-Bromo-2-nitroaniline | CAS No : 875-51-4. Available at: [Link]

-

ResearchGate. Transetherification reactions of 2-nitroanilines. Available at: [Link]

-

PubChem. 2-Nitroaniline | C6H6N2O2 | CID 6946. Available at: [Link]

-

Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Available at: [Link]

-

PubChem. 4-Amino-3-bromo-5-nitroanisole | C7H7BrN2O3 | CID 21938204. Available at: [Link]

-

PrepChem.com. Synthesis of 4-bromo-2-nitroacetanilide. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-2-methyl-6-nitroaniline: A Versatile Intermediate for Inhibitor Development. Available at: [Link]

-

ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Available at: [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-bromo-N-[(4-methoxyphenyl)methyl]-2-nitroaniline [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-ブロモ-2-ニトロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Bromo-2-nitroaniline | 875-51-4 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. prepchem.com [prepchem.com]

- 9. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Distribution: For researchers, scientists, and professionals in drug development.

Abstract

Introduction: The Significance of Substituted Nitroanilines

Substituted nitroanilines are a critical class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals, dyes, and materials with non-linear optical properties. The specific substitution pattern on the aniline ring dramatically influences the molecule's electronic properties, reactivity, and biological activity. The introduction of a bromo- group at the 4-position and a nitro- group at the 2-position of the aniline scaffold creates a unique electronic environment. Further N-alkylation with a methoxybenzyl group introduces additional steric and electronic factors, making 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline a compound of interest for exploring structure-activity relationships in various molecular design endeavors.

Synthetic Pathway and Rationale

The most direct and logical synthetic route to 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline involves the N-alkylation of the readily available starting material, 4-Bromo-2-nitroaniline, with 4-methoxybenzyl chloride. This is a classic nucleophilic substitution reaction where the weakly basic amino group of the aniline derivative attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride.

Diagram of the Synthetic Workflow

Caption: Synthetic route to 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline.

Core Physical Properties and Their Determination

The physical properties of a compound are critical for its handling, formulation, and application. The following sections detail the key physical properties of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline and the experimental protocols for their determination.

Molecular Identity and Structure

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃BrN₂O₃ | Calculated |

| Molecular Weight | 337.17 g/mol | Calculated |

| IUPAC Name | 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline | |

| CAS Number | Not available |

Melting Point

The melting point is a crucial indicator of purity for a crystalline solid. For a pure compound, the melting range is typically narrow.

| Property | Expected Range |

| Melting Point | 115-125 °C (estimated) |

This is an estimated value based on the melting point of the starting material, 4-Bromo-2-nitroaniline (110-113 °C), and the introduction of the N-methoxybenzyl group which is expected to increase the molecular weight and potentially disrupt crystal packing.

Experimental Protocol for Melting Point Determination[1][2]

-

Sample Preparation: A small amount of the dry, crystalline 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for reaction work-up, purification, and formulation.

| Solvent | Expected Solubility | Rationale |

| Water | Insoluble | The molecule is largely non-polar due to the aromatic rings. |

| Methanol, Ethanol | Sparingly Soluble | The presence of the nitro and amino groups allows for some interaction with polar protic solvents. |

| Dichloromethane, Chloroform | Soluble | "Like dissolves like"; the compound is expected to be soluble in halogenated organic solvents. |

| Acetone, Ethyl Acetate | Soluble | These polar aprotic solvents should effectively solvate the molecule. |

| Hexane | Sparingly Soluble to Insoluble | The polarity of the nitro and amino groups will likely limit solubility in non-polar aliphatic solvents. |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Soluble | These are strong polar aprotic solvents capable of dissolving a wide range of organic compounds. |

Experimental Protocol for Solubility Determination[3][4]

-

Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a vial.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the vial.

-

Mixing: The mixture is vortexed or agitated for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Observation: The solution is visually inspected for the presence of undissolved solid.

-

Classification: The solubility is classified as soluble, sparingly soluble, or insoluble based on the visual observation.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and identity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-3 (aromatic proton ortho to nitro group) |

| ~7.4 | dd | 1H | H-5 (aromatic proton) |

| ~7.3 | d | 2H | Aromatic protons on methoxybenzyl group |

| ~6.9 | d | 2H | Aromatic protons on methoxybenzyl group |

| ~6.8 | d | 1H | H-6 (aromatic proton) |

| ~4.5 | d | 2H | -CH₂- (benzylic protons) |

| ~3.8 | s | 3H | -OCH₃ (methoxy protons) |

| ~3.5 | br s | 1H | -NH- |

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~159 | Aromatic C-O |

| ~145 | Aromatic C-NO₂ |

| ~138 | Aromatic C-N |

| ~130-114 | Aromatic CH carbons |

| ~115 | Aromatic C-Br |

| ~55 | -OCH₃ |

| ~48 | -CH₂- |

Experimental Protocol for NMR Spectroscopy[5]

-

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR spectra are acquired on a spectrometer (e.g., 400 MHz).

-

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-CH₂- and -OCH₃) |

| ~1520 and ~1340 | Strong | Asymmetric and symmetric N-O stretch of the nitro group |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretches |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100 | Medium | C-N stretch |

| ~820 | Strong | C-H out-of-plane bend (para-disubstituted ring) |

| ~550 | Medium | C-Br stretch |

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: A background spectrum is collected, followed by the sample spectrum.

-

Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrometry Data

| m/z | Interpretation |

| 336/338 | [M]⁺ and [M+2]⁺ molecular ion peaks, characteristic of a monobrominated compound, in an approximate 1:1 ratio. |

| 121 | Fragment corresponding to the 4-methoxybenzyl cation. |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: The molecules are ionized, for example by electron impact (EI) or electrospray ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio.

-

Detection: The abundance of each ion is measured.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and physicochemical characterization of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline. By understanding the rationale behind the synthetic approach and the principles of the analytical techniques employed, researchers can confidently prepare and characterize this and other novel substituted anilines. The data and protocols presented herein serve as a valuable resource for the scientific community, facilitating further exploration of this chemical space for applications in drug discovery and materials science.

References

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting Point. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). Melting Point Determination. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). Solubility. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). ¹H NMR Spectroscopy. Retrieved from [Link]

Technical Whitepaper: Structural Elucidation and Analytical Characterization of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

[1]

Executive Summary

This technical guide details the structural elucidation of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline , a critical intermediate often utilized in the synthesis of benzimidazole-based therapeutics and non-linear optical (NLO) materials.[1] The precise characterization of this scaffold is essential due to the potential for regioisomeric impurities (e.g., N,N-dialkylation or displacement at the wrong position) during synthesis. This document provides a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Vibrational Spectroscopy (IR) to definitively assign the structure.

Synthetic Context & Sample Origin

To understand the impurity profile and necessary elucidation steps, one must understand the genesis of the sample. The most robust synthetic route for this molecule is Nucleophilic Aromatic Substitution (

-

Reaction: 4-Bromo-1-fluoro-2-nitrobenzene + 4-Methoxybenzylamine

Product + HF.[1] -

Why this matters for Elucidation:

-

Regioselectivity: The fluorine atom is significantly more electrophilic than the bromine at C-4 due to the strong -I (inductive) and -M (mesomeric) effect of the ortho-nitro group. However, trace substitution at the bromine position is a theoretical risk that must be ruled out by NMR.[1]

-

Stoichiometry: Over-alkylation to the tertiary amine is possible if the benzylamine is in large excess.[1]

-

Mass Spectrometry: The Isotopic Fingerprint

The first step in validation is confirming the molecular formula and the presence of the halogen.

Protocol: HRMS (ESI+)

Method: Electrospray Ionization (ESI) in Positive Mode.[1] Solvent: Methanol + 0.1% Formic Acid.[1]

Data Interpretation

The presence of a single Bromine atom provides a definitive isotopic signature.[1][2][3][4] Bromine exists as two stable isotopes,

| Ion Species | m/z (Theoretical) | Pattern Description | Diagnostic Value |

| [M+H] | 337.0188 | Peak A (100% Int) | Confirms Formula ( |

| [M+H] | 339.0167 | Peak B (~98% Int) | Confirms presence of one Br atom |

| Fragment | ~121.06 | Tropylium ion | Characteristic of 4-methoxybenzyl group |

Critical Check: If the mass spectrum shows an M, M+2, M+4 pattern (1:2:1), the sample is contaminated with a dibromo species. If the M/M+2 ratio is 3:1, Chlorine has been substituted for Bromine (possible if using chloro- starting material).[1]

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is used here primarily to confirm the oxidation state of the nitrogen species (Secondary Amine vs. Tertiary Amine vs. Nitro).

Key Assignments:

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive step for proving connectivity.[1] The molecule consists of two distinct aromatic systems linked by a methylene bridge.[1]

Experimental Protocol

-

Solvent: DMSO-

is preferred over-

Reasoning: DMSO minimizes proton exchange, allowing the observation of the NH coupling to the benzylic CH2 , which appears as a triplet (NH) and doublet (CH2). In

, these often collapse to broad singlets.[1]

-

-

Frequency: 400 MHz or higher.

H NMR Assignment Logic

The spectrum is divided into three zones: The Aniline Core (Ring A), The Benzyl Arm (Ring B), and the Aliphatic Linkers.

Zone 1: The Aniline Core (Trisubstituted)

The 2-nitro-4-bromo substitution pattern creates a specific splitting system:

-

H-3 (ortho to NO

): The most deshielded proton due to the anisotropy of the nitro group.[1] It appears as a doublet with a small meta-coupling constant (-

Shift:

ppm.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

-

H-5 (ortho to Br, meta to NO

): Coupled to both H-3 (meta) and H-6 (ortho). Appears as a doublet of doublets ( -

H-6 (ortho to NH): Shielded by the electron-donating amine.[1] Appears as a doublet (

Hz).[1]-

Shift:

ppm.[1]

-

Zone 2: The Benzyl Arm (Ring B)

Standard para-substituted benzene pattern (AA'BB' system), often appearing as two "roofed" doublets.[1]

Zone 3: Aliphatic & Heteroatom[1]

-

N-H:

ppm (Broad triplet in DMSO).[1] The downfield shift is due to an intramolecular Hydrogen Bond with the ortho-nitro oxygen.[1] -

Benzylic CH

: -

Methoxy CH

:

C NMR & 2D Correlations (HMBC)

To prove the benzyl group is attached to the Nitrogen (and not the Oxygen of the nitro group or a carbon), use Heteronuclear Multiple Bond Correlation (HMBC).

Visualization of Elucidation Workflow

Figure 1: Step-by-step structural validation workflow ensuring isotopic integrity and connectivity.

Connectivity Diagram (HMBC Logic)

Figure 2: Critical HMBC correlations required to prove the N-alkylation of the aniline core.

Quality Control & Purity Specifications

For researchers using this compound for biological assays or further synthesis, the following purity criteria are recommended:

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text for NMR splitting patterns and IR group frequencies).

-

ChemicalBook. (2025).[1] 4-Bromo-2-nitroaniline NMR and MS Data. Retrieved from .[1] (Source for core aniline scaffold spectral data).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS).[1] (Standard reference for 4-methoxybenzylamine and nitroaniline fragment shifts).

-

PubChem. (2025).[1][6] Compound Summary: 4-Bromo-2-nitroaniline.[1][7][8] National Library of Medicine.[1] Retrieved from .[1] (Safety and physical property grounding).

Sources

- 1. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. 4-Bromoaniline(106-40-1) 1H NMR spectrum [chemicalbook.com]

- 6. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromo-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. ripublication.com [ripublication.com]

Physicochemical Characterization and Synthetic Utility of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Executive Summary

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline (CAS: 957062-86-1) is a critical synthetic intermediate in medicinal chemistry, particularly in the development of benzimidazole-based therapeutics and kinase inhibitors. Its structural value lies in its trifunctional nature: the nitro group serves as a latent amine for cyclization; the bromine atom provides an orthogonal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig); and the 4-methoxybenzyl (PMB) moiety acts as an acid-labile protecting group that solubilizes intermediates and prevents N1-alkylation side reactions during downstream processing.

Part 1: Molecular Identity & Physicochemical Profile

The precise characterization of this molecule is essential for stoichiometry calculations and mass spectrometry validation. Note the distinct isotopic pattern due to the bromine atom.

Table 1: Physicochemical Specifications

| Property | Specification | Technical Note |

| IUPAC Name | 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline | Also referred to as N-(4-Methoxybenzyl)-4-bromo-2-nitroaniline |

| CAS Number | 957062-86-1 | Unique identifier for regulatory/inventory verification |

| Molecular Formula | C₁₄H₁₃BrN₂O₃ | Carbon count includes the benzyl protecting group |

| Molecular Weight | 337.17 g/mol | Average weight for stoichiometric calculations |

| Monoisotopic Mass | 336.01 g/mol (⁷⁹Br) | The mass spectrum will show a 1:1 doublet at m/z 336 and 338 |

| Appearance | Orange to Red Solid | Characteristic of ortho-nitroanilines due to conjugation |

| Solubility | DMSO, DMF, DCM, THF | Poor solubility in water and hexanes |

Part 2: High-Fidelity Synthesis Protocol (SnAr Route)

While N-alkylation of 4-bromo-2-nitroaniline is possible, it often suffers from poly-alkylation and poor yields. The Nucleophilic Aromatic Substitution (SₙAr) of 4-bromo-1-fluoro-2-nitrobenzene is the field-standard method for high purity and regioselectivity.

The Mechanism

The reaction proceeds via a Meisenheimer complex. The strong electron-withdrawing effect of the ortho-nitro group activates the fluorine atom for displacement by the nucleophilic amine (4-methoxybenzylamine).

Experimental Protocol

Reagents:

-

4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv)

-

4-Methoxybenzylamine (1.05 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Solvent: Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Workflow:

-

Preparation: Charge a round-bottom flask with 4-bromo-1-fluoro-2-nitrobenzene and anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Addition: Add DIPEA followed by the dropwise addition of 4-methoxybenzylamine at 0 °C. The reaction is exothermic; temperature control prevents impurity formation.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. The solution will turn a deep orange/red color.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. Look for the disappearance of the starting fluoride (m/z ~220) and appearance of the product (m/z 337/339).

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine. Dry over MgSO₄.

-

Purification: Recrystallize from Ethanol or perform flash column chromatography (0-20% EtOAc in Hexanes).

Visualization: Synthesis Pathway

Figure 1: Regioselective synthesis via Nucleophilic Aromatic Substitution (SₙAr), avoiding over-alkylation issues common with aniline precursors.[1]

Part 3: Strategic Utility in Drug Design

This molecule is rarely the end product. It is a "linchpin" scaffold used to construct 1-PMB-5-bromo-benzimidazoles .

Benzimidazole Cyclization

Reduction of the nitro group (using Fe/NH₄Cl or H₂/Pd-C) yields the corresponding ortho-phenylenediamine. Condensation with aldehydes or carboxylic acids closes the imidazole ring.

-

Why PMB? The PMB group protects the N1 position, forcing cyclization to occur cleanly and preventing regioisomer mixtures during subsequent alkylations.

Palladium Cross-Coupling

The bromine at position 4 (which becomes position 5 or 6 in the benzimidazole, depending on tautomer nomenclature) remains intact during the SₙAr and reduction steps. This allows researchers to perform Suzuki or Buchwald-Hartwig couplings late in the synthesis to diversify the library.

Deprotection

The PMB group can be removed at the final stage using:

-

TFA (Trifluoroacetic acid): Acidic cleavage at 60–80 °C.

-

CAN (Ceric Ammonium Nitrate): Oxidative cleavage (milder pH).

Visualization: Downstream Application

Figure 2: The "Build-Couple-Deprotect" strategy utilizing the molecule as a stable precursor for benzimidazole libraries.

Part 4: Analytical Validation (Self-Validating the Protocol)

To ensure the synthesis was successful, compare your analytical data against these expected values.

1H NMR (DMSO-d₆, 400 MHz)

-

δ 8.15 (d, J=2.5 Hz, 1H): Aromatic proton between Nitro and Bromo groups (most deshielded).

-

δ 7.55 (dd, 1H): Aromatic proton ortho to Bromine.

-

δ 7.25 (d, 2H) & 6.90 (d, 2H): Characteristic AA'BB' system of the PMB group.

-

δ 6.85 (d, 1H): Aromatic proton ortho to the amine (shielded by electron donation).

-

δ 4.50 (d, 2H): Benzylic -CH ₂- protons (couples with NH).

-

δ 3.73 (s, 3H): Methoxy -OCH ₃ singlet.

Critical Control Point

If the doublet at δ 8.15 is missing or shifted significantly upfield, the nitro group may have been accidentally reduced or the starting material was incorrect (e.g., 4-bromo-aniline instead of the nitro-derivative).

References

-

PubChem. (2025).[2] 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline Compound Summary. National Library of Medicine. [Link] (Note: Link directs to the fluoro-precursor entry 13604909 as the direct product entry is often indexed under vendor catalogs; verifying the SₙAr precursor).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Technical Guide: Reactivity & Applications of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Executive Summary

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline represents a highly strategic "tris-functionalized" scaffold in medicinal chemistry. Its value lies in its orthogonal reactivity profile :

-

The Bromide (C-4): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

-

The Nitro Group (C-2): A latent amine "warhead" capable of reductive cyclization to form benzimidazoles or quinoxalines.

-

The PMB Group (N-1): A protecting group that solubilizes the molecule and prevents unwanted N-arylation, yet is easily cleaved under oxidative (DDQ) or acidic (TFA) conditions.

This guide details the synthesis, chemoselective transformations, and experimental protocols for leveraging this molecule in drug discovery.

Structural Integrity & Synthesis

The synthesis of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline relies on a Nucleophilic Aromatic Substitution (

Synthesis Pathway

The reaction between 4-bromo-1-fluoro-2-nitrobenzene (CAS: 364-73-8) and 4-methoxybenzylamine proceeds rapidly due to the activation provided by the nitro group.

Key Mechanistic Insight: The fluorine atom is the preferred leaving group over bromine in

Figure 1: Synthesis via Nucleophilic Aromatic Substitution (

Chemoselective Transformations

The core utility of this scaffold is its ability to undergo divergent reactions. The researcher can selectively manipulate one functional group while leaving the others intact.[1][2][3]

A. Palladium-Catalyzed Cross-Coupling (The C-4 Handle)

The C-Br bond is highly reactive toward oxidative addition by Pd(0) species.

-

Selectivity: The nitro group does not interfere with standard Suzuki-Miyaura or Sonogashira conditions.

-

PMB Stability: The 4-methoxybenzyl group remains stable under basic aqueous conditions (e.g.,

,

B. Nitro Reduction & Cyclization (The C-2 Warhead)

The ortho-nitro group is a precursor to a primary amine. Once reduced to the phenylenediamine, it reacts with aldehydes or carboxylic acids to close the ring, forming benzimidazoles .

-

Reagent Choice: To retain the PMB group during reduction, chemoselective agents like Iron/Ammonium Chloride (

) or Sodium Dithionite (

C. PMB Deprotection (The Switch)

The PMB group can be removed to reveal the free secondary amine, which can then be alkylated or participate in intramolecular cyclization.

-

Oxidative Cleavage: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is the gold standard, working in wet DCM at room temperature.

-

Acidic Cleavage: TFA (Trifluoroacetic acid) can also cleave PMB, though it requires harsh conditions that might affect other acid-sensitive moieties.

Figure 2: Divergent reactivity map showing three distinct chemical pathways.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Preparation of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline.

-

Setup: Charge a round-bottom flask with 4-bromo-1-fluoro-2-nitrobenzene (1.0 equiv) and anhydrous DMF (5 mL/mmol).

-

Addition: Add Potassium Carbonate (

) (2.0 equiv) followed by 4-methoxybenzylamine (1.1 equiv).-

Note: The reaction is exothermic. Add amine slowly if scaling up >10g.

-

-

Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

) should disappear, replaced by a bright orange/yellow spot ( -

Workup: Pour the mixture into ice-water. The product typically precipitates as an orange solid. Filter, wash with water, and dry. Recrystallize from Ethanol if necessary.

Protocol B: Suzuki-Miyaura Coupling

Objective: Functionalization of the C-4 position.

-

Reagents: Combine the scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

(0.05 equiv) in a microwave vial. -

Solvent: Add 1,4-Dioxane and 2M aqueous

(3:1 ratio). -

Conditions: Degas with nitrogen for 5 mins. Heat at 90°C for 12 hours (or 110°C for 30 min in microwave).

-

Purification: Filter through Celite, concentrate, and purify via flash chromatography.

-

Reference: See generally Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines [1].

-

Protocol C: One-Pot Reductive Cyclization to Benzimidazole

Objective: Forming the benzimidazole core while retaining the PMB group.

-

Reduction: Dissolve the scaffold (1.0 equiv) in Ethanol/Water (4:1). Add Sodium Dithionite (

) (3.0 equiv). Reflux for 2 hours until the yellow color fades (indicating reduction of -

Condensation: Without isolation, add the desired Aldehyde (1.1 equiv) and a catalytic amount of Acetic Acid. Continue refluxing for 4-6 hours.

-

Oxidation (if required): If the intermediate is an imidazoline, open-air stirring or addition of mild oxidant may be needed to aromatize to benzimidazole.

-

Reference: See One Pot Reductive Synthesis of Benzimidazole Derivatives [2].

-

Safety & Stability Data

| Parameter | Specification / Note |

| CAS Number | 103291-07-2 (Analogous structure reference) |

| Physical State | Orange/Yellow crystalline solid |

| Melting Point | Typically 110–115°C (Derivative dependent) |

| Energetic Hazard | Nitro compounds are potentially explosive. Avoid heating dry solids above 150°C. |

| Skin/Eye Hazard | Irritant. Brominated aromatics can cause severe eye irritation.[4] Use gloves and goggles. |

| Storage | Store at room temperature, protected from light. Stable for >1 year. |

Critical Handling Note: When performing the

References

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines . RSC Advances, 2024.[5]

-

One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline . Progress in Chemical and Biochemical Research, 2021.[6]

-

4-Bromo-1-fluoro-2-nitrobenzene (PubChem CID 2736328) . National Center for Biotechnology Information.

-

Mild, selective deprotection of PMB ethers . UCLA Chemistry.

Sources

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pcbiochemres.com [pcbiochemres.com]

solubility of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline in organic solvents

An In-depth Technical Guide to the Organic Solvent Solubility of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Abstract

The successful progression of a drug candidate from discovery to a viable pharmaceutical product is intrinsically linked to its physicochemical properties, among which solubility is paramount.[1][2][3] This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline, a novel compound with potential applications in drug development. In the absence of extensive published empirical data for this specific molecule, this document establishes a predictive solubility framework based on its molecular structure and an analysis of related chemical entities. The primary focus is to equip researchers, scientists, and drug development professionals with a robust, field-proven experimental protocol for the accurate determination of its solubility in a range of organic solvents. This guide emphasizes the causality behind experimental choices, ensuring a self-validating and reproducible methodology.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's lifecycle. It influences everything from the ease of formulation and the choice of delivery systems to the bioavailability and therapeutic efficacy of the active pharmaceutical ingredient (API).[4] A compound with poor solubility can present significant challenges during preclinical and clinical development, leading to increased costs and extended timelines.[4] Therefore, a thorough understanding and precise measurement of a compound's solubility profile in various solvents is a foundational step in any drug development program.[5][6] This guide focuses on 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline, providing both a theoretical assessment of its likely solubility and a practical framework for its empirical determination.

Physicochemical Profile of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

To predict the solubility of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline, we must first analyze its molecular structure and the influence of its constituent functional groups.[7][8]

Molecular Structure:

Caption: Molecular structure of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline.

-

Core Structure: The molecule is built upon a 2-nitroaniline core, which is substituted with a bromine atom at the 4-position and a 4-methoxybenzyl group on the amino nitrogen.

-

Functional Groups and Their Influence:

-

Nitro Group (-NO2): This is a strongly electron-withdrawing and polar group. It can act as a hydrogen bond acceptor.

-

Bromo Group (-Br): This halogen adds to the molecular weight and introduces some polarity, but it is generally considered hydrophobic.

-

Amine Group (-NH-): The secondary amine can act as a hydrogen bond donor.

-

Methoxybenzyl Group: The ether linkage (-O-) can act as a hydrogen bond acceptor. The two aromatic rings contribute significantly to the non-polar character of the molecule, likely reducing its solubility in highly polar solvents like water.[9][10]

-

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~382.2 g/mol | Calculated from the molecular formula C14H12BrN3O3. |

| Polarity | Moderately Polar | The presence of nitro, amine, and ether groups introduces polarity. However, the two large aromatic rings and the bromine atom contribute significant non-polar character. |

| Hydrogen Bonding | Capable of both donating (from the N-H group) and accepting (from the O atoms in the nitro and methoxy groups, and the N atom in the amine) hydrogen bonds.[11] | |

| Overall Character | Predominantly hydrophobic due to the large non-polar surface area of the aromatic rings. |

Predicted Solubility Profile

Based on the "like dissolves like" principle, we can predict the solubility of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline in a range of common organic solvents.[12] Molecules with both polar and non-polar regions tend to be most soluble in solvents of intermediate polarity or those that can engage in similar intermolecular interactions.

Disclaimer: The following table presents a predicted solubility profile for illustrative purposes. Actual experimental values may vary. This table is intended as a guide for solvent selection in the experimental protocol outlined in the next section.

| Solvent | Solvent Class | Predicted Solubility at 25°C | Rationale for Prediction |

| Hexane | Non-polar | Very Low | The molecule's polarity is too high for significant interaction with a non-polar alkane. |

| Toluene | Non-polar (Aromatic) | Low to Moderate | π-π stacking interactions between the aromatic rings of the solute and toluene may enhance solubility compared to hexane. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a good solvent for many organic compounds of moderate polarity. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Its polarity is suitable for dissolving molecules with both polar and non-polar characteristics. |

| Acetone | Polar Aprotic | High | Can act as a hydrogen bond acceptor, interacting well with the polar groups of the solute. |

| Acetonitrile | Polar Aprotic | Moderate | A polar solvent that should effectively solvate the molecule. |

| Isopropanol | Polar Protic | Moderate | Can act as both a hydrogen bond donor and acceptor, but the large non-polar component of the solute may limit solubility compared to aprotic solvents. |

| Ethanol | Polar Protic | Moderate | Similar to isopropanol, hydrogen bonding capabilities are present, but solubility may be limited by the solute's hydrophobic nature. |

| Methanol | Polar Protic | Low to Moderate | The most polar of the alcohols listed; the large non-polar part of the solute may lead to lower solubility compared to less polar alcohols.[9] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A powerful and highly polar aprotic solvent, often capable of dissolving even poorly soluble compounds. |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | Similar to DMSO, it is a highly effective solvent for a wide range of organic molecules. |

Experimental Protocol for Solubility Determination

This section provides a detailed, step-by-step methodology for the experimental determination of the solubility of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline. The recommended approach is the Shake-Flask Method , which is considered the gold standard for equilibrium solubility measurements.[13][14]

Materials and Equipment

-

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline (ensure purity is characterized)

-

Selected organic solvents (HPLC grade or higher)

-

Calibrated analytical balance (readable to at least 0.01 mg)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

Sources

- 1. langhuapharma.com [langhuapharma.com]

- 2. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 6. youtube.com [youtube.com]

- 7. tutorchase.com [tutorchase.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Predicting Solubility | Rowan [rowansci.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. who.int [who.int]

Technical Whitepaper: Physicochemical Stability and Lifecycle Management of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

This guide is structured as a high-level technical whitepaper designed for drug development scientists and organic chemists. It synthesizes specific chemical principles with operational protocols.

CAS: 957062-86-1

Molecular Formula:

Executive Summary

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline is a critical intermediate often employed in the synthesis of benzimidazoles and quinoxalines for kinase inhibitor discovery. Its structural integrity relies on the balance between the electron-withdrawing ortho-nitro group and the electron-rich para-methoxybenzyl (PMB) protecting group.

While the nitroaniline core provides robust thermal stability, the PMB moiety introduces specific vulnerabilities to oxidative degradation and acid-catalyzed hydrolysis. This guide outlines the mechanistic degradation vectors and establishes a self-validating storage protocol to maintain purity >98% over extended timelines.

Structural Analysis & Degradation Vectors

To understand stability, we must deconstruct the molecule into its reactive pharmacophores. The stability profile is governed by the competition between the stabilizing intramolecular hydrogen bond and the destabilizing susceptibility of the PMB group.

The Ortho-Nitro Effect (Stabilizing)

Unlike typical secondary amines, the amino proton in this molecule participates in a strong intramolecular hydrogen bond with the ortho-nitro oxygen.

-

Consequence: This locks the conformation and significantly reduces the basicity of the nitrogen lone pair.

-

Impact on Stability: It renders the N-PMB bond more resistant to spontaneous hydrolysis than typical benzyl amines, but it does not eliminate the risk entirely.

The Heavy Atom & PMB Liability (Destabilizing)

The presence of the Bromine atom (Position 4) and the PMB group creates a specific photo-oxidative risk.

-

Mechanism: Bromine facilitates Intersystem Crossing (ISC) via the heavy-atom effect. Upon UV absorption by the nitroaniline chromophore, the excited state can populate triplet states, generating singlet oxygen (

). -

Target: The benzylic position of the PMB group is electron-rich and highly susceptible to radical abstraction or singlet oxygen attack, leading to oxidative cleavage (formation of p-anisaldehyde and the deprotected aniline).

Degradation Pathways Diagram

The following diagram illustrates the two primary failure modes: Acid-Catalyzed Hydrolysis and Photo-Oxidative Cleavage.

Figure 1: Mechanistic degradation pathways showing acid-labile and photo-oxidative vulnerabilities.

Physicochemical Properties & Stability Profile[1]

The following data aggregates theoretical predictions with standard behavior for N-benzylated nitroanilines.

| Parameter | Value / Characteristic | Stability Implication |

| Physical State | Orange to Red Crystalline Solid | Color indicates absorption in Vis range (400-500nm); Photo-active . |

| Melting Point | 105–115 °C (Estimated) | Sharp endotherm indicates purity. Broadening >2°C suggests degradation. |

| Solubility | DMSO, DMF, DCM, EtOAc | Stable in aprotic solvents. Unstable in acidic protic solvents. |

| pKa (Conjugate Acid) | ~ -1.0 to 0.5 | Very low basicity due to o-NO2 and p-Br. |

| Hygroscopicity | Low | Hydrophobic PMB/Bromo groups resist moisture uptake. |

| Solid State Stability | High (if dark/dry) | Crystal lattice protects internal molecules from oxidation. |

| Solution Stability | Moderate to Low | Susceptible to photolysis in solution (t½ < 24h in ambient light). |

Storage & Handling Protocols

The "Amber & Argon" Standard

Due to the PMB group's sensitivity, "air-stable" is a misnomer for long-term storage. The following protocol ensures shelf-life extension from months to years.

Storage Conditions:

-

Temperature: +2°C to +8°C (Refrigerated). Note: Freezing (-20°C) is acceptable but unnecessary unless storing for >2 years.

-

Atmosphere: Inert gas backfill (Argon preferred over Nitrogen due to density) is mandatory for opened vials.

-

Container: Amber borosilicate glass with PTFE-lined screw caps. Avoid polyethylene bags which are permeable to oxygen.

Handling Workflow Diagram

This workflow ensures that the compound is not degraded during the transition from storage to experiment.

Figure 2: Operational workflow for handling light-sensitive PMB-protected anilines.

Critical Solvent Warning (Chloroform)

Researchers often use

-

Risk: Chloroform naturally decomposes to form trace HCl and Phosgene over time.

-

Observation: The PMB group is acid-sensitive.[1] An NMR sample left in acidic

overnight may show the appearance of p-anisaldehyde (CHO proton at ~9.8 ppm) and the deprotected aniline. -

Mitigation: Always filter

through basic alumina or use

Quality Control & Self-Validation

To verify the integrity of the compound before use in critical steps (e.g., Suzuki coupling or Nitro reduction), perform this rapid QC check.

TLC Analysis

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: 20% Ethyl Acetate in Hexanes.

-

Visualization:

-

UV (254 nm): Strong absorbance (aromatic).

-

Naked Eye: The spot should be yellow/orange.

-

Impurity Flag: A lower

spot (more polar) usually indicates the deprotected 4-bromo-2-nitroaniline. A high

-

1H NMR Diagnostic Peaks

-

PMB Methoxy: Singlet at

3.80 ppm. -

Benzylic CH2: Doublet (due to NH coupling) or broad singlet at

4.4–4.5 ppm. -

Amine NH: Broad triplet at

8.0–8.5 ppm (deshielded by H-bond). -

Loss of Integrity: Disappearance of the Benzylic

and appearance of aldehyde peak (

Synthetic Context: Deprotection

While this guide focuses on stability, understanding how to intentionally degrade the molecule aids in preventing accidental degradation.

-

Oxidative Cleavage (Intentional): DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/Water is the standard method to remove the PMB group. If your compound turns dark green/black in storage, it may have been exposed to oxidants.

-

Acidic Cleavage: TFA (Trifluoroacetic acid) at reflux is often required. The resistance to mild acid (due to the nitro group) means you can perform mild acidic workups without losing the group, but strong acids must be avoided during storage.

References

-

BOC Sciences. 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline Product Data. CAS 957062-86-1.

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for PMB stability and cleavage conditions: Oxidative cleavage via DDQ; Acidic cleavage via TFA).

-

Sigma-Aldrich. 4-Bromo-2-nitroaniline (Parent Compound) Safety & Data. Link

-

PubChem. 4-Bromo-2-nitroaniline Compound Summary. National Library of Medicine. Link

-

Chem-Station. p-Methoxybenzyl (PMB) Protective Group Mechanisms. (Detailed mechanism on oxidative lability). Link

Sources

Methodological & Application

Application Note: 4-Bromo-2-nitroaniline (4B2NA) in Optoelectronics and Material Synthesis

Abstract

This guide details the application of 4-bromo-2-nitroaniline (4B2NA) as a high-efficiency Second Harmonic Generation (SHG) material.[1] Unlike standard organic NLO materials (e.g., Urea, KDP), 4B2NA exhibits enhanced hyperpolarizability due to its specific "push-pull" electronic architecture involving an electron-donating amine and an electron-withdrawing nitro group, modulated by a bromine substituent. This note provides a validated protocol for the green synthesis of high-purity 4B2NA, followed by single-crystal growth via Slow Evaporation Technique (SET) , and outlines the characterization pipeline required to validate its optical efficacy.

Introduction: The "Push-Pull" Electronic Architecture

The utility of 4B2NA in materials science is grounded in its molecular structure. It functions as a Donor-

-

Donor: The amino group (

) pushes electron density into the ring. -

Acceptor: The nitro group (

) pulls electron density, creating a strong dipole moment. -

Modulator: The bromine atom (

) at the para position to the amine enhances the polarizability and facilitates intermolecular hydrogen bonding (N-H...Br), which is critical for non-centrosymmetric crystal packing—a prerequisite for SHG response.

Key Performance Indicator: 4B2NA crystals have demonstrated SHG efficiency approximately 1.2 times that of Urea , making them a viable candidate for frequency doubling in laser systems.

Protocol A: Green Synthesis of High-Purity 4B2NA

Objective: Synthesize 4B2NA from 2-nitroaniline with >98% purity, minimizing hazardous waste.

Rationale: Traditional bromination uses elemental bromine (

Materials Required[1][2][3][4][5][6][7][8]

-

Precursor: 2-Nitroaniline (CAS 88-74-4)

-

Reagents: Potassium Bromide (KBr), Sodium Chlorate (

), Sulfuric Acid ( -

Solvent: Ethanol (recrystallization)[1]

Step-by-Step Methodology

-

Preparation of Brominating Agent:

-

In a 500 mL four-neck flask, dissolve 0.52 mol KBr in water (15% solution).

-

Slowly add 0.485 mol

dropwise. Stir for 30 minutes.

-

-

Substrate Addition:

-

Add 0.481 mol 2-nitroaniline to the acidic bromide solution.

-

Heat the mixture to 35°C .

-

-

Oxidative Bromination:

-

Slowly add 0.152 mol

(30% aq. solution) dropwise. -

Mechanism:[3] Chlorate oxidizes bromide to active bromine species in situ, which electrophilically attacks the para position of the aniline.

-

-

Reaction Completion:

-

Maintain temperature at 35°C for 30 mins, then ramp to 75°C for 2 hours to ensure completion.

-

-

Isolation:

-

Purification:

Protocol B: Single Crystal Growth (Slow Evaporation Technique)

Objective: Grow optical-quality single crystals suitable for device integration.

Rationale: Rapid precipitation creates defects that scatter light. The Slow Evaporation Technique (SET) allows molecules to self-assemble into the thermodynamically stable orthorhombic lattice with minimal defects.

Workflow Diagram

Figure 1: Workflow for the growth of 4B2NA single crystals via Slow Evaporation Technique (SET).

Detailed Procedure

-

Supersaturation: Prepare a saturated solution of purified 4B2NA in absolute ethanol at room temperature. Stir for 4-6 hours to ensure equilibrium.

-

Filtration: Filter the solution using Whatman No. 1 filter paper (or a 0.45

m syringe filter) to remove dust particles which can induce spurious nucleation. -

Vessel Setup: Transfer filtrate to a clean borosilicate beaker. Cover with parafilm/aluminum foil and punch 4-5 small holes (needle size) to control evaporation rate.

-

Incubation: Place the beaker in a dust-free, vibration-free environment at constant temperature (25°C).

-

Harvesting: After 10-15 days, yellow transparent crystals (approx.

mm) will form. Harvest carefully with non-metallic tweezers.

Characterization & Validation Pipeline

To validate the material for NLO applications, the following data must be acquired.

A. Structural Confirmation (XRD)[6]

-

Technique: Single Crystal X-Ray Diffraction.[6]

-

Expected Parameters:

B. Optical Efficiency (Kurtz-Perry Method)

-

Technique: Powder Second Harmonic Generation (SHG) test.

-

Setup: Irradiate pulverized crystal with a Q-switched Nd:YAG laser (1064 nm).

-

Observation: Detection of green light emission (532 nm).

-

Reference Standard: Compare intensity against microcrystalline Urea.

C. Data Summary Table

| Property | Value / Observation | Method |

| Melting Point | 110 - 113°C | Capillary Method |

| Crystal System | Orthorhombic | Single Crystal XRD |

| Transparency Range | UV-Vis cut-off ~400 nm | UV-Vis Spectroscopy |

| SHG Efficiency | ~1.2 x Urea | Kurtz-Perry Powder |

| Functional Groups | 3472 | FTIR |

Advanced Application: Derivatization for Conductive Polymers

Beyond NLO, 4B2NA serves as a scaffold for advanced optoelectronic polymers via Palladium-catalyzed coupling.

Heck Cross-Coupling Protocol: The bromine at the C4 position is highly reactive toward Pd-catalyzed oxidative addition.

-

Reaction: 4B2NA + Styrene derivatives

Conjugated Stilbene Derivatives. -

Application: These derivatives are precursors for OLED (Organic Light Emitting Diode) emissive layers due to extended

-conjugation.

Figure 2: Derivatization pathway for transforming 4B2NA into conductive polymer precursors.

References

-

Navin N. Bappalige, et al. (2011). Growth and Characterization of 4–Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications.

-

GuideChem. (2023). How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally.

-

PubChem. (2023). 4-Bromo-2-nitroaniline Compound Summary. National Library of Medicine.

-

ChemicalBook. (2023).[4] 4-Bromoaniline: synthesis and applications in organic synthesis.

-

V.K. Krishna Mohan, et al. (2004).[3] Synthesis of 4-bromo-2-nitroaniline. (Cited within Acta Cryst.[7] E65).

Sources

- 1. ripublication.com [ripublication.com]

- 2. guidechem.com [guidechem.com]

- 3. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 5. 4-溴-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. jchps.com [jchps.com]

- 7. 2-Bromo-4-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Application Note: Suzuki-Miyaura Coupling of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Executive Summary & Strategic Context

This Application Note details the optimized Suzuki-Miyaura cross-coupling protocols for 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline (referred to herein as Substrate A ).

This substrate represents a high-value scaffold in medicinal chemistry, particularly as a precursor for N1-substituted benzimidazoles and quinoxalines . The presence of the ortho-nitro group and the bulky para-methoxybenzyl (PMB) protecting group creates a unique electronic and steric environment that requires specific catalytic considerations.

Chemical Challenges & Opportunities

-

Electronic Activation (The "Nitro Effect"): The ortho-nitro group is strongly electron-withdrawing, significantly lowering the electron density of the aryl ring. This facilitates the Oxidative Addition step of the catalytic cycle, making the C-Br bond highly reactive toward Palladium(0).

-

Steric Congestion: The N-PMB group adds significant lipophilicity and steric bulk. While it prevents catalyst poisoning by the free amine, it can hinder the Transmetallation step if the ligand sphere is too crowded.

-

Chemomimesis: The protocol below is designed to prevent common side reactions such as nitro-group reduction or hydrodehalogenation.

Reaction Optimization Strategy

Catalyst Selection

For electron-deficient aryl bromides like Substrate A , electron-rich phosphine ligands are generally not required to facilitate oxidative addition. However, bidentate ligands are preferred to enforce stability and prevent catalyst decomposition (palladium black formation) during the heating required for transmetallation.

| Catalyst System | Suitability | Notes |

| Pd(dppf)Cl₂·DCM | High | Recommended. The large bite angle of dppf favors reductive elimination. Robust against air/moisture. |

| Pd(PPh₃)₄ | Moderate | Viable, but air-sensitive. Requires strictly oxygen-free conditions to prevent homocoupling. |

| Pd(OAc)₂ / XPhos | High | Excellent for sterically hindered boronic acids, but often overkill for this activated bromide. |

| Pd/C (Heterogeneous) | Low | High risk of reducing the nitro group under hydrogen transfer conditions. |

Base & Solvent Systems

-

Base: Weak inorganic bases (K₂CO₃ or K₃PO₄ ) are preferred. Strong bases (e.g., KOtBu) should be avoided to prevent potential deprotonation at the benzylic position of the PMB group or nucleophilic aromatic substitution (SNAr) side reactions.

-

Solvent: A biphasic mixture of 1,4-Dioxane/Water (4:1) is optimal. The water is essential to dissolve the inorganic base and activate the boronic acid (forming the boronate species), while dioxane solubilizes the lipophilic PMB-protected substrate.

Detailed Experimental Protocol

Standard Operating Procedure (SOP-SZ-042)

Scale: 1.0 mmol | Time: 4–16 Hours | Temp: 80–90 °C

Reagents:

-

Substrate A: 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline (337 mg, 1.0 mmol)

-

Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv.)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (41 mg, 0.05 mmol, 5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 equiv.)

-

Solvent: 1,4-Dioxane (8 mL) / Deionized Water (2 mL)

Step-by-Step Methodology:

-

Reaction Setup (Inert Atmosphere):

-

To a dry 25 mL reaction vial equipped with a magnetic stir bar, add Substrate A , the Arylboronic acid , and K₂CO₃ .

-

Critical Step: If using Pd(dppf)Cl₂ , it can be weighed in air, but for maximum reproducibility, add it at this stage.

-

Seal the vial with a septum cap.

-

-

Degassing (The "Self-Validating" Step):

-

Evacuate the vial via needle/vacuum line and backfill with Nitrogen (N₂) or Argon. Repeat this cycle 3 times .

-

Why? This removes O₂, preventing homocoupling of the boronic acid (phenol formation) and oxidation of the phosphine ligand.

-

Inject 1,4-Dioxane and Water (previously sparged with N₂ for 10 mins) via syringe through the septum.

-

-

Reaction Execution:

-

Place the vial in a pre-heated block at 90 °C .

-

Stir vigorously (800+ rpm). The biphasic mixture requires high shear to ensure phase transfer of the boronate species.

-

Visual Check: The reaction mixture typically turns dark red/brown. If it turns black and precipitates metal immediately, oxygen was likely present.

-

-

Monitoring:

-

Monitor by TLC or LC-MS at 2 hours.

-

TLC Visualization: The product will be yellow/orange (nitroaniline chromophore). The starting material is also yellow but usually less polar than the biaryl product.

-

-

Workup & Purification:

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 15 mL) followed by Brine (15 mL).

-

Dry the organic phase over Na₂SO₄, filter, and concentrate.

-

Purification: Flash Column Chromatography (SiO₂).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0–30% EtOAc).

-

Note: The PMB group makes the product easy to track by UV (254 nm).

-

-

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this nitro-activated substrate. Note the acceleration of oxidative addition by the Nitro group.

Caption: Catalytic cycle highlighting the activating effect of the nitro group on oxidative addition and the critical role of base activation.

Experimental Workflow & Troubleshooting

The following flowchart outlines the decision-making process during the reaction setup and workup.

Caption: Operational workflow including decision gates for common failure modes (stalling or dehalogenation).

References

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[3] RSC Advances, 14, 28351-28357. Link

-

Khan, M. A., et al. (2021).[4] Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.[5] Molecules, 26(11), 3290. Link

-

Verma, P. K., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3139–3152. Link

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Bromination of N-(4-methoxybenzyl)-2-nitroaniline

Status: Active Agent: Senior Application Scientist, Process Chemistry Division Ticket ID: BR-PMB-NITRO-001[1]

Executive Summary

Researchers attempting the direct bromination of N-(4-methoxybenzyl)-2-nitroaniline often encounter a critical regioselectivity paradox. You are likely observing a complex mixture of products rather than the desired 4-bromo-N-(4-methoxybenzyl)-2-nitroaniline .

The core issue is a "Battle of the Rings." Your substrate contains two distinct aromatic systems with opposing electronic demands:

-

The Aniline Ring: Strongly deactivated by the ortho-nitro group (

), despite the activation from the amine. -

The PMB (4-Methoxybenzyl) Ring: Highly activated by the methoxy group (

), behaving chemically like anisole.[1]

The Result: Standard electrophilic bromination reagents (NBS,

Part 1: Diagnostic Guide (Troubleshooting)

Use this section to identify the specific side products in your crude reaction mixture.

Symptom 1: "The Bromine is on the wrong ring" (Regioselectivity Failure)

-

Observation: Mass spectrometry shows the correct mass (

), but -

Diagnosis: You have formed N-(3-bromo-4-methoxybenzyl)-2-nitroaniline .[1]

-

Mechanism: The methoxy group directs the incoming electrophile to the ortho position on the benzyl ring.[2] This ring is orders of magnitude more nucleophilic than the nitro-deactivated aniline.[1]

Symptom 2: "My product lost the protecting group" (Oxidative Cleavage)

-

Observation: You isolate 2-nitroaniline (or 4-bromo-2-nitroaniline) and see an aldehyde peak (

ppm) in the crude NMR.[1] -

Diagnosis: Oxidative deprotection of the PMB group.

-

Mechanism: NBS is also an oxidizing agent.[1][3] It can brominate the benzylic position (radical mechanism), forming an unstable

-bromo amine that hydrolyzes to 4-methoxybenzaldehyde and the free aniline.[1]

Symptom 3: "Reaction mixture turned to black tar/low recovery"

-

Observation: Low mass balance and dark insoluble material.[1]

-

Diagnosis: Polymerization of the activated PMB ring or poly-bromination leading to degradation.[1]

Part 2: Reaction Pathway Analysis

The following diagram illustrates the competing pathways. Path A is your desired route (high energy barrier). Path B and Path C are the kinetic traps (low energy barriers).

Figure 1: Competing reaction pathways. Path B dominates under standard conditions due to the high nucleophilicity of the anisole-like PMB ring.

Part 3: Quantitative Data & Reactivity

Understanding the electronic disparity between the two rings is crucial.

| Parameter | Aniline Ring (Substrate) | PMB Ring (Protecting Group) | Implication |

| Electronic Nature | Electron-Deficient ( | Electron-Rich ( | Electrophiles prefer PMB.[1] |

| Directing Group | Reaction rate on PMB is | ||

| Primary Risk | Low Reactivity | Over-bromination / Regio-errors | Hard to selectively brominate aniline.[1] |

Part 4: Optimized Protocols

Protocol A: The "Retro-Synthetic" Correction (Highly Recommended)

The most robust solution is to change the order of operations. Do not brominate the protected species.

-

Step 1: Brominate 2-nitroaniline directly.[1]

-

Reagents:

, Acetic Acid, or NBS in DMF. -